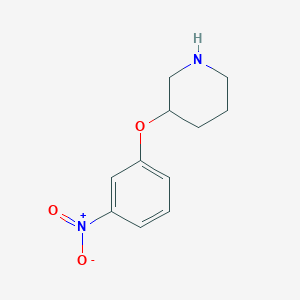

3-(3-Nitrophenoxy)piperidine

Descripción

Contextual Significance of Piperidine (B6355638) Heterocycles in Synthetic Organic Chemistry

Piperidine as a Fundamental N-Heterocyclic Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. nih.govijrst.com This saturated amine is not merely a structural curiosity but a recurring motif in a vast array of natural products and synthetic compounds. ijrst.comfiveable.me Its prevalence stems from its unique conformational properties, with the chair conformation being the most stable, akin to cyclohexane. ijrst.com This structural feature, combined with the basicity of the nitrogen atom, imparts a versatile reactivity profile, making it a valuable building block in numerous chemical transformations. fiveable.me

The piperidine skeleton is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as membrane permeability and metabolic stability. researchgate.net Its presence is noted in over twenty classes of pharmaceuticals and a wide range of alkaloids. nih.govresearchgate.net

Role of Piperidine Derivatives in Chemical Synthesis Research

The functionalization of the piperidine ring gives rise to a diverse family of derivatives with wide-ranging applications in chemical synthesis. nih.gov These derivatives serve as crucial intermediates and building blocks for the construction of more complex molecules. ontosight.aiijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov

Researchers have explored numerous synthetic strategies to access piperidine derivatives, including intramolecular and intermolecular cyclizations, multicomponent reactions, and various catalytic methods. nih.govmdpi.com These methods allow for the introduction of a wide variety of substituents onto the piperidine core, enabling the fine-tuning of its chemical and physical properties for specific applications. mdpi.com The versatility of piperidine derivatives makes them indispensable tools for medicinal chemists and organic chemists alike. ajchem-a.commdpi.com

Academic Relevance of 3-(3-Nitrophenoxy)piperidine

Structural Features and Research Interest

This compound is a molecule that combines the foundational piperidine ring with a nitrophenoxy substituent. This specific arrangement of atoms garners research interest due to the interplay of the electron-withdrawing nitro group and the ether linkage on the piperidine scaffold. The presence of the nitro group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

The substitution pattern, with the nitrophenoxy group at the 3-position of the piperidine ring, is a key structural feature. This particular isomer, along with related structures like 4-(3-Nitrophenoxy)piperidine, is commercially available, facilitating its use in research. bldpharm.com The study of such isomers allows for the investigation of structure-activity relationships, where the position of the substituent can dramatically alter the compound's properties. nih.gov

Importance as a Synthetic Intermediate and Building Block

The true value of this compound in academic research lies in its role as a synthetic intermediate and a versatile building block. ijnrd.orgwhiterose.ac.uk The nitro group, while influencing the molecule's electronics, can also serve as a synthetic handle. It can be reduced to an amino group, opening up a plethora of further chemical transformations. This makes this compound a precursor to a variety of 3-amino-piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceutically active compounds. google.com

The general class of nitrophenyl piperidines and their derivatives are utilized in the development of new chemical entities. The ability to functionalize both the piperidine nitrogen and the aromatic ring provides a modular approach to creating libraries of compounds for screening in drug discovery and materials science. The synthesis of related structures, such as 3-(4-Nitrophenoxy)piperidine and 3-((4-Nitrophenoxy)methyl)piperidine, further underscores the utility of this class of compounds as building blocks for creating diverse molecular architectures. bldpharm.combldpharm.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVNFHKMNOBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647906 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-44-0 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 3 3 Nitrophenoxy Piperidine Systems

Reactivity of the Nitrophenyl Moiety

The nitrophenyl portion of the molecule is the primary site for transformations involving the nitro group and electrophilic attack on the aromatic ring.

Reduction of the Nitro Group to Amino Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule.

Common methods for the reduction of a nitro group, such as the one present in 3-(3-Nitrophenoxy)piperidine, include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as some catalysts, like Pd/C, can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often a preferred catalyst when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: The use of metals in acidic media, such as iron in acetic acid or tin(II) chloride, provides a mild and often chemoselective method for nitro group reduction. commonorganicchemistry.comscispace.com Zinc dust in the presence of ammonium (B1175870) chloride or formic acid is also effective. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also used, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.org Lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.com More recent developments include the use of tetrahydroxydiboron (B82485) in water, offering a metal-free reduction method. organic-chemistry.org

The general transformation is illustrated below:

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic | Good for substrates with halogen substituents. commonorganicchemistry.com |

| Fe/Acid | Stoichiometric | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild and selective. commonorganicchemistry.com |

| Na₂S₂O₄ | Stoichiometric | Can be selective for one of multiple nitro groups. wikipedia.org |

| LiAlH₄ | Stoichiometric | Primarily for aliphatic nitro groups; forms azo compounds with aromatic ones. commonorganicchemistry.com |

Electrophilic Substitution on the Aromatic Ring

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). libretexts.org This is due to its powerful electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org Any electrophilic substitution on the 3-nitrophenyl ring of this compound would therefore be expected to occur at the positions meta to the nitro group (C5) and ortho/para to the phenoxy group.

The directing effects of the substituents on the aromatic ring play a crucial role. The phenoxy group is an activating group and an ortho-, para-director. researchgate.net Therefore, the positions for electrophilic attack are influenced by both the deactivating nitro group and the activating phenoxy group. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Reactivity of the Piperidine (B6355638) Ring and Phenoxy Linkage

The piperidine ring is generally susceptible to reactions typical of secondary amines. However, the focus here is on the reactivity involving the phenoxy linkage, specifically through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Phenoxy Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl ethers, especially those activated by electron-withdrawing groups like a nitro group. researchgate.netnih.gov The reaction proceeds via an addition-elimination mechanism.

The formation of these complexes is often the rate-limiting step due to the energy required to disrupt the aromaticity of the initial substrate. researchgate.net In some cases, these intermediates can be stable enough to be isolated and characterized. wikipedia.org The decomposition of the Meisenheimer complex to form the final product involves the expulsion of the leaving group, in this case, the phenoxide.

Recent studies, however, suggest that in some instances, the SNAr reaction may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. researchgate.net

The kinetics of SNAr reactions are influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. unilag.edu.ngunilag.edu.ng

Kinetic studies of similar systems, such as the reaction of 1-phenoxy-nitrobenzenes with aliphatic amines, have shown that the reaction rates are generally lower in non-polar aprotic solvents like toluene (B28343) compared to polar aprotic solvents like acetonitrile. unilag.edu.ngunilag.edu.ng The mechanism can also be influenced by the solvent, with possibilities of general base catalysis and cyclic transition states. unilag.edu.ngunilag.edu.ng

The reactivity of the nucleophile also plays a significant role. For instance, in reactions with various amines, the rate of nucleophilic attack often follows the order of pyrrolidine (B122466) > piperidine > n-butylamine. researchgate.net The leaving group ability in SNAr reactions typically follows the order F > NO₂ > Cl ≈ Br > I. nih.gov

Computational studies have been employed to model the reaction pathways and determine the activation energies for SNAr reactions. researchgate.net These studies confirm that electron-withdrawing groups like nitro groups stabilize the transition state, thereby lowering the activation energy for nucleophilic attack. researchgate.net

Table 2: Factors Influencing SNAr Reaction Rates

| Factor | Influence on Reaction Rate |

| Solvent | Polar aprotic solvents generally increase the rate compared to non-polar solvents. unilag.edu.ngunilag.edu.ng |

| Nucleophile | More basic and less sterically hindered nucleophiles are generally more reactive. researchgate.net |

| Leaving Group | More electronegative and better-stabilized leaving groups generally depart more readily. nih.gov |

| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂) ortho and para to the leaving group significantly increase the reaction rate. researchgate.netresearchgate.net |

β-Functionalization of Saturated Aza-Heterocycles

The direct functionalization of the C-H bond at the β-position (C3) of the piperidine ring presents a significant chemical challenge. This difficulty arises from the electronic properties of the ring, where the C3 position is not electronically activated; in fact, it is deactivated towards certain reactions like carbene C-H insertions due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov Consequently, synthetic strategies have evolved to circumvent this obstacle, primarily through indirect methods.

One successful, albeit indirect, approach involves a sequence of cyclopropanation followed by reductive ring-opening. nih.govnih.gov This strategy begins with an N-protected tetrahydropyridine, which undergoes an asymmetric cyclopropanation reaction. The resulting bicyclic intermediate is then subjected to a reductive ring-opening, which can be controlled to selectively cleave the bond that results in a functional group at the C3 position of the piperidine core. nih.gov Research by Davies and colleagues has demonstrated that rhodium catalysts are particularly effective for these transformations. For instance, the choice of catalyst and protecting group on the nitrogen can precisely control the site of functionalization. nih.govnih.gov While direct C2 and C4 functionalizations are achievable under specific catalytic conditions, the C3 position requires this multi-step pathway. nih.gov

Another modern approach leverages photocatalysis to achieve regiodivergent functionalization. chemrxiv.org This method can generate a key t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate. Depending on the choice of base used in the subsequent step, this intermediate can be guided towards either α-hydroxylation or β-elimination, with the latter installing unsaturation at the β-position, which serves as a handle for further functionalization. chemrxiv.org The formation of enamine or enamide intermediates is a common theme in methods targeting the β-C-H bond, as these transient species can react with various electrophiles. researchgate.net

Table 1: Catalyst-Controlled Site Selectivity in Piperidine Functionalization This table summarizes findings on how different catalysts and protecting groups direct functionalization to various positions on the piperidine ring, as direct β-functionalization is often disfavored.

| Target Position | Strategy | Catalyst/Reagents | Protecting Group (Pg) | Key Findings & Reference |

|---|---|---|---|---|

| C2 (α) | Direct C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | Generates 2-substituted analogues. nih.govnih.gov |

| C4 (γ) | Direct C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Overrides electronic preference for C2, favoring C4. nih.govnih.gov |

| C3 (β) | Indirect: Cyclopropanation / Reductive Ring-Opening | Rh₂(R-DOSP)₄ | N-Boc | An indirect but effective route to C3 functionalization. nih.gov |

| C3 (β) | Indirect: Photocatalytic Elimination | Flavin-based photocatalyst, Base | N-Boc | Regiodivergent method leading to β-elimination products (enecarbamates). chemrxiv.org |

Halogenation Reactions on Related Piperidinones

While direct halogenation studies on this compound are not extensively documented, examining the reactivity of related piperidinone structures provides significant insight. Piperidinones, which are cyclic amides (lactams), possess reactivity analogous to acyclic ketones, particularly at the α-carbon to the carbonyl group. nih.govyoutube.com

The α-halogenation of ketones and, by extension, piperidinones, can proceed via two primary mechanisms depending on the reaction conditions. youtube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the piperidinone will form an enol intermediate. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂ or Cl₂). A key characteristic of the acid-catalyzed mechanism is that it typically results in mono-halogenation. Once the first electron-withdrawing halogen is added to the α-position, the formation of the enol intermediate is disfavored, slowing down or preventing subsequent halogenations. youtube.com

Base-Promoted Halogenation: Under basic conditions, an enolate is formed by deprotonation of the α-hydrogen. This enolate is a potent nucleophile that rapidly attacks the halogen. Unlike the acid-catalyzed route, the introduction of a halogen increases the acidity of the remaining α-hydrogens, facilitating further deprotonation and leading to poly-halogenation. If a methyl ketone is subjected to base-promoted halogenation with excess reagent, the reaction can proceed to the haloform reaction. youtube.com For a piperidinone, this would imply that all available α-hydrogens could be replaced if a sufficient excess of base and halogen is used.

The choice of halogenating agent is also crucial. N-haloamides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), are often used as milder and more selective sources of halogens compared to diatomic halogens. rsc.org

Table 2: Predicted Outcomes of α-Halogenation on a Piperidin-2-one Scaffold

| Condition | Key Intermediate | Expected Product | Controlling Factors & Reference |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺, Br₂) | Enol | Mono-α-halogenation | Reaction stops after one substitution as the enol becomes less favorable to form. youtube.com |

| Base-Promoted (e.g., OH⁻, Br₂) | Enolate | Poly-α-halogenation | Remaining α-protons become more acidic after the first substitution, promoting further reaction. youtube.com |

Catalytic Influences on Reactivity

The most significant catalytic transformation for the this compound system is the reduction of the aromatic nitro group. This reaction is a cornerstone of industrial and laboratory synthesis, converting the nitro moiety into a primary amine, thereby creating 3-(3-aminophenoxy)piperidine. This product serves as a valuable intermediate for further chemical elaboration.

Catalytic hydrogenation is the most common and efficient method for this transformation. commonorganicchemistry.com The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Reaction Conditions: The hydrogenation is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at moderate temperatures and hydrogen pressures. nih.govnih.gov The reaction progress can be monitored by the consumption of hydrogen gas. The use of certain additives can sometimes enhance the reaction rate or selectivity. nih.gov Alternative hydrogen sources to H₂ gas, such as ammonium formate (B1220265) or hydrazine (B178648) in the presence of the catalyst (transfer hydrogenation), can also be employed. wikipedia.org

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. mdpi.com The high efficiency and mild conditions of catalytic hydrogenation make it the premier method for transforming the nitro group in systems like this compound.

Table 3: Common Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Solvent | Key Characteristics & Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | High activity and excellent chemoselectivity; industry standard. commonorganicchemistry.comrsc.org |

| Raney Nickel | H₂ gas | Ethanol | Effective alternative, often used when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Highly active catalyst for a broad range of hydrogenations. wikipedia.org |

| Iron (Fe) powder | Acid (e.g., Acetic Acid) | Acetic Acid / Water | Classical, non-catalytic metal-acid reduction, mild and selective. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Ethanol, HCl | Mild reducing agent, tolerant of many functional groups. commonorganicchemistry.com |

Theoretical and Computational Investigations of 3 3 Nitrophenoxy Piperidine

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the use of sophisticated theoretical models to approximate the behavior of electrons in molecules. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer insights into molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is used to predict a wide range of molecular properties, including heats of formation and bond dissociation energies. DFT calculations are instrumental in evaluating the thermal stability of molecules. For substituted piperidine (B6355638) compounds, DFT has been employed to investigate their structural and electronic properties.

Hartree-Fock (HF) Calculations

The Hartree-Fock method is another fundamental approach in quantum chemistry. It provides a framework for understanding the electronic structure of atoms and molecules. While often considered a more foundational method compared to DFT, HF calculations are valuable for providing a baseline understanding of molecular orbitals and electronic interactions.

Molecular Electronic Structure and Reactivity Descriptors

The electronic architecture of a molecule dictates its reactivity and physical properties. A suite of analytical tools derived from quantum chemical calculations allows for the detailed examination of this architecture. These include Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a larger gap suggests greater stability. The energies of the HOMO and LUMO can be used to predict how a molecule will behave as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO). The HOMO-LUMO energy gap can be calculated using computational methods like DFT and can also be experimentally estimated using techniques such as UV-Vis spectroscopy.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A key indicator of chemical reactivity and stability. |

Note: Specific values for 3-(3-Nitrophenoxy)piperidine are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure and bonding within a molecule. It provides a localized picture of electron density, which is more aligned with the intuitive Lewis structure model of chemical bonding. NBO analysis can reveal details about charge distribution, hybridization, and conjugative or hyperconjugative interactions between orbitals. These interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, can significantly impact molecular stability. The strength of these interactions can be quantified using second-order perturbation theory.

Table 2: Key Outputs of Natural Bond Orbital (NBO) Analysis

| NBO Feature | Information Provided |

| Natural Atomic Charges | Distribution of electron density among the atoms in the molecule. |

| Hybridization | The character of the hybrid orbitals involved in bonding. |

| Donor-Acceptor Interactions | Identifies and quantifies the stabilizing interactions between filled and empty orbitals. |

Note: Specific NBO analysis data for this compound is not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

The MEP surface provides a clear, three-dimensional representation of where a molecule is most likely to interact with other charged or polar species. This is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors, derived from the conceptual framework of DFT, are crucial for quantifying the chemical reactivity and stability of a molecule. hakon-art.comdergipark.org.tr These descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide insight into how the molecule as a whole will interact with other chemical species. researchgate.net

For this compound, the presence of both an electron-donating piperidine ring and an electron-withdrawing nitrophenoxy group creates a molecule with complex electronic properties. The key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. Molecules with higher chemical potential are better electron donors.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. hakon-art.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. scielo.org.mx A high electrophilicity index suggests a molecule is a strong electrophile. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation | Expected Influence on this compound |

|---|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron donating capability. | The piperidine moiety increases μ, while the nitrophenoxy group decreases it. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Resistance to charge transfer. | The combination of donor and acceptor groups may result in a moderate HOMO-LUMO gap and hardness. |

| Global Softness (S) | S = 1 / η | A measure of reactivity and polarizability. | A moderate hardness would imply moderate softness and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | The ability of the molecule to accept electrons. | The strongly electron-withdrawing nitro group is expected to result in a significant electrophilicity index, making the aromatic ring susceptible to nucleophilic attack. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights into transition states and intermediate structures that are often difficult to observe experimentally.

By calculating the potential energy surface, computational models can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.

For a reaction involving this compound, such as nucleophilic aromatic substitution or N-alkylation at the piperidine nitrogen, DFT calculations can elucidate the mechanism. For instance, analysis can determine whether a reaction proceeds through a concerted, one-step mechanism or a multi-step pathway involving a stable intermediate. mdpi.com The geometry of the calculated transition state provides a snapshot of the bond-forming and bond-breaking processes.

From the energies of the stationary points on the potential energy surface, key kinetic and thermodynamic parameters can be calculated. researchgate.net These parameters are essential for predicting the feasibility and rate of a reaction.

Activation Energy (Ea) or Activation Barrier (ΔG‡): The energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate, according to transition state theory.

Reaction Energy (ΔE or ΔG): The energy difference between the products and the reactants. A negative value indicates an exothermic or exergonic reaction that is thermodynamically favorable. mdpi.com

These calculations allow for the comparison of different potential reaction pathways, identifying the most kinetically and thermodynamically plausible route.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction Pathway

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Activation Enthalpy | ΔH‡ | Enthalpy difference between the transition state and reactants. | Related to the energy barrier of the reaction. |

| Activation Entropy | ΔS‡ | Entropy difference between the transition state and reactants. | Reflects the change in order/disorder on the way to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | Free energy difference between the transition state and reactants. | Determines the reaction rate; lower values mean faster reactions. |

| Enthalpy of Reaction | ΔHrxn | Enthalpy difference between products and reactants. | Indicates if the reaction is exothermic (-) or endothermic (+). |

| Gibbs Free Energy of Reaction | ΔGrxn | Free energy difference between products and reactants. | Indicates if the reaction is spontaneous (-) or non-spontaneous (+). |

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. Computationally, the KIE can be predicted by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically substituted species.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For example, in a reaction involving the deprotonation of the piperidine nitrogen, comparing the rate of the N-H compound with its N-D (deuterium) analogue would yield a significant KIE (kH/kD > 1). rsc.org The magnitude of the calculated KIE can confirm whether a specific bond is cleaved in the transition state, providing powerful evidence for a proposed reaction mechanism. rsc.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its physical properties and biological interactions. The piperidine ring is known to adopt a low-energy chair conformation to minimize angular and torsional strain. The key conformational question for this molecule is the preference of the bulky 3-(3-Nitrophenoxy) substituent to occupy either an axial or an equatorial position.

Computational analysis can determine the relative energies of these two conformers. The equatorial position is generally favored for large substituents to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. However, other non-covalent interactions can influence this preference, including:

Steric Repulsion: Unfavorable interactions between the substituent and other atoms on the ring.

Hyperconjugation: Stabilizing electronic interactions, such as donation from an axial C-H bond's sigma orbital into an anti-periplanar C-N or C-O sigma-antibonding orbital. researchgate.net

Dipole-Dipole Interactions: Electrostatic interactions between the dipoles of the nitrophenoxy group and the piperidine ring can stabilize or destabilize certain conformations. researchgate.net

Quantum chemical calculations can quantify the free energy difference (ΔG) between the axial and equatorial conformers, predicting the equilibrium population of each. nih.gov

Table 3: Comparison of Axial and Equatorial Conformers of this compound

| Feature | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Steric Strain | Generally lower; avoids 1,3-diaxial interactions. | Generally higher due to steric clashes with axial hydrogens. |

| Relative Energy | Expected to be the lower energy, more stable conformer. | Expected to be the higher energy, less stable conformer. |

| Key Interactions | Gauche interactions with the ring. | 1,3-diaxial interactions. Potential for stabilizing anomeric or electrostatic effects. |

| Predicted Population | Expected to be the major conformer at equilibrium. | Expected to be the minor conformer at equilibrium. |

Theoretical Spectroscopic Characterization (e.g., Vibrational Wavenumbers from FT-IR)

Computational methods can accurately predict the vibrational spectrum of a molecule, which is invaluable for interpreting experimental Fourier-Transform Infrared (FT-IR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding infrared intensities can be obtained. nih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. derpharmachemica.com This theoretical spectrum allows for the unambiguous assignment of vibrational modes to specific absorption bands observed in an FT-IR experiment. nih.gov

For this compound, key vibrational modes would include:

N-H stretch: From the piperidine secondary amine.

Aromatic C-H stretch: From the benzene ring.

Aliphatic C-H stretch: From the piperidine ring.

Asymmetric and Symmetric NO2 stretches: Strong, characteristic bands for the nitro group.

Aromatic C=C stretches: Bands characteristic of the benzene ring.

C-O-C ether stretch: From the aryloxy linkage.

Table 4: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Nitrophenoxy Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 3000 | Strong |

| Asymmetric NO2 Stretch | Nitro Group | 1500 - 1560 | Strong |

| Symmetric NO2 Stretch | Nitro Group | 1340 - 1380 | Strong |

| Aromatic C=C Bending | Nitrophenoxy Ring | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1270 | Strong |

Non-Linear Optical (NLO) Properties from Computational Studies

Information and data for this section are not available in published scientific literature. A specific computational study on this compound would be required to generate the relevant data on its non-linear optical properties.

Role As a Research Scaffold and Synthetic Intermediate in Organic Synthesis

Scaffold Design in Chemical Biology Research

In chemical biology and medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups can be built to create a library of related compounds. The design of these scaffolds is critical for exploring how molecular structure relates to biological activity.

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its frequent appearance in the structures of a vast number of pharmaceuticals and biologically active compounds. nih.gov The widespread use of the piperidine moiety stems from several advantageous properties:

Structural Versatility : The piperidine ring exists in a stable chair conformation, providing a three-dimensional framework that can be readily modified at multiple positions. This allows chemists to precisely orient substituents in space to optimize interactions with biological targets like enzymes and receptors. ontosight.ai

Favorable Physicochemical Properties : The inclusion of a piperidine ring can modulate a molecule's properties, such as its solubility, lipophilicity, and metabolic stability. thieme-connect.comresearchgate.net These characteristics are crucial for a compound's drug-like properties. thieme-connect.com

Biological Significance : Piperidine is a key component in numerous natural alkaloids, such as piperine (B192125) from black pepper, and is found in many synthetic drugs targeting a wide range of conditions. ijnrd.orgnih.gov Its derivatives have been developed as anticancer, antipsychotic, and analgesic agents. nih.govnih.gov

The piperidine nucleus can be synthesized through various methods, including the reduction of pyridine (B92270) rings. nih.gov Its role as a bioisostere, a substitute for other rings like piperazine (B1678402), further enhances its utility in drug design. nih.govresearchgate.net

The nitrophenoxy-piperidine motif, as seen in 3-(3-Nitrophenoxy)piperidine, combines the privileged piperidine scaffold with a nitrophenyl group, creating a highly useful building block for several reasons. nih.govfrontiersin.org

Synthetic Handle : The nitro group (NO₂) on the phenoxy ring is a versatile functional group. It is strongly electron-withdrawing and can be readily transformed into other groups. Most notably, it can be reduced to an amino group (NH₂), which can then be used to form amides, sulfonamides, or participate in cyclization reactions to build more complex heterocyclic systems. nih.gov

Modulation of Properties : The phenoxy linker connects the piperidine and nitroaromatic rings, and its position on the piperidine ring (in this case, at the 3-position) is a key design element. Functionalizing piperidines at the C-3 position is a common strategy in the synthesis of new chemical entities. nih.govresearchgate.net

Scaffold for Targeted Libraries : This motif serves as an excellent starting point for creating focused libraries of compounds for screening. For example, series of 3-phenoxypropyl piperidine analogues have been synthesized to explore their activity as receptor agonists. nih.gov The presence of the nitro group provides a reliable chemical handle to generate a diverse set of derivatives for structure-activity relationship studies.

Precursor in Multistep Organic Syntheses

As a precursor, this compound provides the foundational structure that can be elaborated upon through a sequence of chemical reactions to yield more complex target molecules.

The structure of this compound is well-suited for the synthesis of advanced heterocyclic systems. While direct examples starting from this specific compound are specialized, its functional groups allow for established synthetic transformations. The reduction of the nitro group to an amine is a key step. This newly formed aniline (B41778) derivative can undergo intramolecular or intermolecular cyclization reactions. For instance, reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring fused to the phenyl ring, creating complex polycyclic structures. nih.gov The piperidine nitrogen can also participate in cyclization cascades, further expanding the structural diversity achievable from this precursor. nih.gov

One of the primary roles of this compound is as an intermediate for producing functionalized analogs. nih.gov The two main sites for modification are the nitro group and the piperidine nitrogen.

Modification via the Nitro Group : The reduction of the nitro group to an amine yields 3-(3-aminophenoxy)piperidine. This amine is a versatile intermediate that can be:

Acylated to form a wide range of amides.

Alkylated to introduce new substituents.

Diazotized and converted to other functional groups like hydroxyls, halogens, or cyano groups via Sandmeyer reactions.

Modification of the Piperidine Nitrogen : The secondary amine of the piperidine ring is a nucleophile and can be easily functionalized. Common reactions include:

N-Alkylation to introduce alkyl or aryl groups.

N-Acylation to form amides.

Reductive Amination to add more complex side chains.

These transformations allow chemists to systematically create a series of related molecules, or analogs, to probe biological systems. nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a lead compound to determine which structural features are essential for its biological activity. nih.govnih.gov The this compound scaffold is an ideal platform for such studies.

Researchers can systematically alter different parts of the molecule and observe the effect on its biological target. For instance, in the development of receptor agonists, a series of 3-phenoxypropyl piperidine analogues were synthesized and tested to understand the SAR. nih.govnih.gov A hypothetical SAR study starting from this compound could involve making the following modifications:

Varying the substituent on the phenyl ring : Replacing the nitro group with other electron-withdrawing or electron-donating groups (e.g., -CN, -CF₃, -Cl, -OCH₃) to probe electronic requirements.

Changing the substituent position : Moving the nitro group from the meta (3-) position to the ortho (2-) or para (4-) position to investigate spatial effects.

Modifying the piperidine ring : Adding substituents to the nitrogen atom or other positions on the piperidine ring to explore how these changes affect binding affinity or selectivity. nih.gov

The results of such studies provide critical insights that guide the design of more potent and selective compounds.

The interactive table below illustrates a hypothetical SAR for a series of analogs based on the 3-(Phenoxy)piperidine scaffold, showing how different substituents might influence receptor binding affinity.

| Position on Phenyl Ring | R1 Substituent | Piperidine N-Substituent (R2) | Receptor Binding Affinity (Ki, nM) |

| 3 | -NO₂ | -H | 150 |

| 4 | -NO₂ | -H | 250 |

| 3 | -CN | -H | 120 |

| 3 | -Cl | -H | 180 |

| 3 | -NO₂ | -CH₃ | 95 |

| 3 | -NO₂ | -CH₂CH₂OH | 75 |

| 4 | -CN | -CH₃ | 110 |

Methodological Approaches to SAR Elucidation

A primary method involves the systematic modification of the aromatic ring . The nitro group on the phenyl ring is a key feature, acting as a strong electron-withdrawing group and a potential hydrogen bond acceptor. SAR studies often begin by exploring the importance of this group. This is achieved through the synthesis of a matrix of analogs where the nitro group is:

Varied in its position: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can dramatically alter the molecule's electronic distribution and steric profile, leading to significant changes in biological activity.

Replaced by other substituents: Substituting the nitro group with a range of electron-donating groups (e.g., methoxy (B1213986), methyl), electron-withdrawing groups of varying strength (e.g., cyano, trifluoromethyl), or halogens (e.g., chloro, fluoro) helps to map the electronic and steric requirements of the target binding site.

Another critical aspect of SAR elucidation focuses on the piperidine ring . The nitrogen atom of the piperidine can be substituted with various groups to modulate properties like basicity, lipophilicity, and steric bulk. Furthermore, introducing substituents at other positions on the piperidine ring can provide vectors to explore additional binding interactions or to fine-tune the molecule's pharmacokinetic properties.

Conformational analysis is also a vital tool. The relative orientation of the phenoxy group with respect to the piperidine ring (axial vs. equatorial) can be influenced by other substituents and can have a profound impact on how the molecule interacts with its biological target. Computational modeling and spectroscopic techniques are often used to predict and confirm the preferred conformations of different analogs.

The data gathered from these systematic modifications are then typically analyzed using quantitative structure-activity relationship (QSAR) models. These mathematical models attempt to correlate the physicochemical properties of the synthesized analogs with their biological activities, providing predictive power for the design of new, more potent compounds.

Investigation of Molecular Interactions and Their Dependencies on Substituent Identity and Position

Understanding the specific molecular interactions between a ligand and its biological target is fundamental to rational drug design. For derivatives of this compound, the investigation focuses on how different substituents and their positions influence key non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

The nitro group at the 3-position of the phenyl ring is a prime site for interaction. Its oxygen atoms can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors (e.g., -NH or -OH groups) on a receptor or enzyme. The position of the nitro group is critical; a shift to the ortho or para position would place these potential hydrogen bond acceptors in a different region of space, which may or may not be favorable for binding, depending on the architecture of the binding site.

Similarly, the piperidine nitrogen is a key interaction point. As a basic center, it is often protonated at physiological pH, allowing it to form a strong ionic bond or salt bridge with an acidic residue (e.g., aspartic acid, glutamic acid) in the binding pocket. The identity of any substituent on this nitrogen will modulate its pKa and steric accessibility, thereby influencing the strength and geometry of this interaction.

The table below illustrates how modifications to the this compound scaffold can be designed to probe different molecular interactions.

| Compound Series | Modification | Interaction Probed | Rationale |

| Aromatic Ring Analogs | Isomeric Nitrophenoxy-piperidines (2-nitro, 4-nitro) | Hydrogen Bonding, Electrostatic Interactions | Determines the optimal spatial arrangement for interactions involving the nitro group. |

| Phenyl Substituent Variation (-CN, -Cl, -OCH3, -CH3) | Electronic Effects, Hydrophobic Interactions | Evaluates the influence of electron density and lipophilicity of the aromatic ring on binding affinity. | |

| Piperidine N-Substituents | N-H (unsubstituted), N-Methyl, N-Benzyl | Ionic Bonding, Steric Hindrance | Modifies the basicity and steric bulk around the piperidine nitrogen to assess its role in binding. |

| Piperidine Ring Analogs | Introduction of substituents (e.g., 4-hydroxy) | Additional Hydrogen Bonding | Explores the potential for forming new interactions with unoccupied regions of the binding site. |

By synthesizing and testing these varied analogs, researchers can build a detailed three-dimensional map of the binding site's requirements. This knowledge is instrumental in the iterative process of drug discovery, allowing for the rational design of molecules with improved potency and selectivity. The this compound structure, with its distinct and modifiable regions, thus represents a highly valuable chemical tool for such investigations.

Advanced Research Perspectives and Future Directions for 3 3 Nitrophenoxy Piperidine

Development of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis and functionalization of the 3-(3-Nitrophenoxy)piperidine scaffold are ripe for the application of modern catalytic methods. While classical approaches often require harsh conditions, novel catalytic systems promise milder, more efficient, and selective transformations.

Future research is likely to focus on the development of transition-metal catalysts, such as those based on rhodium and palladium, for the construction of the 3-aryloxypiperidine core. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have shown promise for synthesizing 3-substituted piperidines. acs.org Adapting such methods could enable the direct and enantioselective synthesis of this compound precursors. Furthermore, dual-catalytic systems that combine a photocatalyst with a transition metal catalyst could open new avenues for C-H functionalization of the piperidine (B6355638) ring or the aromatic ring of the nitrophenoxy group. nih.gov

Biocatalysis represents another frontier. Chemo-enzymatic dearomatization of pyridines, utilizing a cascade of amine oxidases and ene-imine reductases, offers a highly stereoselective route to 3- and 3,4-substituted piperidines. acs.org The application of such enzymatic systems could provide an environmentally friendly and highly specific method for producing chiral analogues of this compound.

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Rhodium-Catalyzed Cross-Coupling | Direct synthesis of the 3-aryloxy bond. | High yield, good functional group tolerance, potential for asymmetry. acs.org |

| Dual Photoredox/Transition Metal Catalysis | Site-selective C-H functionalization of the piperidine or aromatic ring. | Mild reaction conditions, novel reactivity patterns. nih.gov |

| Chemo-enzymatic Dearomatization | Stereoselective synthesis of chiral piperidine precursors. | High enantioselectivity, environmentally benign. acs.org |

Exploration of New Functionalization Strategies for the Nitrophenoxy-Piperidine System

The this compound molecule offers multiple sites for functionalization, including the piperidine ring, the aromatic ring, and the nitro group. Exploring novel strategies to selectively modify these positions is crucial for creating diverse derivative libraries.

The nitro group is a particularly attractive handle for derivatization. Its reduction to an amine opens up a vast array of subsequent reactions, such as amidation, sulfonylation, and reductive amination, to introduce new functionalities. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. ontosight.ai

Functionalization of the piperidine ring itself presents a significant challenge due to the similar reactivity of the C-H bonds. However, recent advances in C-H activation and functionalization offer promising solutions. nih.govresearchgate.net By employing directing groups or sterically demanding catalysts, it may be possible to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, with the selectivity being controlled by the choice of catalyst and nitrogen-protecting group. researchgate.net

| Functionalization Target | Strategy | Potential Outcome |

| Nitro Group | Reduction to amine followed by derivatization. | Introduction of a wide range of functional groups. |

| Aromatic Ring | Nucleophilic aromatic substitution (SNAr). | Displacement of the nitro group or other substituents. ontosight.ai |

| Piperidine Ring (C-H bonds) | Directed C-H activation or catalytic functionalization. | Site-selective introduction of substituents at C2, C3, or C4. nih.govresearchgate.net |

Integration of Advanced Stereochemical Control in Synthetic Pathways

The stereochemistry of the piperidine ring is often critical for the biological activity of its derivatives. Therefore, the development of synthetic pathways that allow for precise control over the stereocenters in this compound is of paramount importance.

Several strategies can be employed to achieve stereochemical control. Asymmetric catalysis, using chiral transition metal complexes or organocatalysts, can be used to set the stereochemistry during the formation of the piperidine ring or in subsequent functionalization steps. acs.org For example, Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes can produce highly substituted piperidines with excellent diastereoselectivity. nih.gov

Another powerful approach is substrate-controlled synthesis, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. Chiral pool synthesis, starting from readily available chiral building blocks like amino acids, can also be a viable route to enantiomerically pure piperidine derivatives. For instance, L-glutamic acid has been used as a starting material for the synthesis of enantiomerically pure 3-amino piperidines. niscpr.res.in

| Stereochemical Control Strategy | Example Application | Expected Outcome |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric reductive Heck reaction. acs.org | Enantioselective synthesis of 3-substituted piperidines. |

| Substrate-Controlled Synthesis | Diastereoselective reduction of a substituted piperidinone. | Formation of a specific diastereomer. |

| Chiral Pool Synthesis | Synthesis from L-glutamic acid. niscpr.res.in | Access to enantiomerically pure piperidine precursors. |

Application of High-Throughput Synthesis Methodologies in Derivatization

To rapidly explore the chemical space around this compound and identify derivatives with desired properties, high-throughput synthesis (HTS) methodologies are indispensable. These techniques allow for the parallel synthesis and screening of large libraries of compounds.

Solution-phase parallel synthesis, coupled with automated purification technologies, can be employed to generate libraries of this compound derivatives. nih.gov This approach allows for a wide range of reaction conditions and reagents to be used. Flow chemistry is another powerful tool for HTS, offering advantages such as precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. nih.gov

The development of high-throughput screening assays is also crucial for rapidly evaluating the properties of the synthesized derivatives. These assays can be designed to assess various parameters, including reactivity, stability, and potential biological activity. nih.gov The integration of HTS with computational library design can further streamline the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. nih.gov

Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles

Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of different positions in the molecule and to design new derivatives with desired reactivity profiles.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and to predict the sites most susceptible to electrophilic or nucleophilic attack. elsevierpure.com This information can guide the development of new functionalization strategies. For example, computational studies on piperidine nitroxides have shown a correlation between the computed orbital energies and the reactivity of the molecule, which can aid in the rational design of new derivatives with optimized stability. elsevierpure.com

Molecular dynamics simulations can be used to study the conformational flexibility of the piperidine ring and to understand how different substituents affect its shape and dynamics. nih.gov This is particularly important for designing molecules that can bind to specific biological targets. By combining computational design with experimental synthesis and testing, it is possible to accelerate the discovery of new this compound derivatives with tailored reactivity and properties.

Q & A

Q. What synthetic methodologies are recommended for 3-(3-Nitrophenoxy)piperidine, and how can reaction yields be optimized?

- Methodological Answer : Piperidine derivatives are often synthesized via nucleophilic aromatic substitution or coupling reactions. For example, Knoevenagel condensation catalyzed by piperidine (as in ) can be adapted by substituting benzaldehyde derivatives with 3-nitrophenoxy groups. Optimization may involve adjusting reaction temperature (e.g., 60–80°C for nitro-substituted aromatics), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Column chromatography () or recrystallization can purify the product. Yields for analogous compounds (e.g., 3-(2-methoxyphenyl)piperidine) range from 30–50%, suggesting the need for iterative optimization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substitution patterns and stereochemistry, as demonstrated in the characterization of 3-(2-methoxyphenyl)piperidine ( ). Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Elemental analysis and melting point determination (e.g., 178°C for similar compounds in ) provide additional validation. Researchers should cross-reference spectral databases and synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilicity but stabilizing intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance at the 3-position may require bulky ligands (e.g., XPhos) to prevent side reactions. Computational modeling (DFT) can predict reaction pathways, while kinetic studies under varying conditions (e.g., solvent, catalyst loading) can isolate electronic vs. steric contributions. Contrast with 3-(4-chlorophenoxy)piperidine () to assess substituent effects .

Q. What strategies address discrepancies in reported stability profiles of nitro-substituted piperidine derivatives under acidic or oxidative conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, notes that 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is stable under standard storage but degrades with strong oxidizers. Conflicting data may arise from impurities or moisture content; thus, control experiments under inert atmospheres (N2/Ar) and lyophilization are recommended. Compare degradation products (e.g., nitrophenol by hydrolysis) via LC-MS .

Q. How can in vitro neurotoxicity risks of this compound be evaluated, given limited toxicological data for analogous compounds?

- Methodological Answer : Use tiered assays: (1) Acute toxicity screening in zebrafish embryos (LC50 determination), (2) Mitochondrial membrane potential assays in SH-SY5Y neuroblastoma cells, and (3) ROS generation studies. reports acute toxicity (Oral LD50 ~300 mg/kg for 3-(2-methylphenoxy)piperidine), but nitro groups may enhance reactivity. Cross-validate with structure-activity relationship (SAR) models for nitroaromatics, noting potential false negatives due to metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.